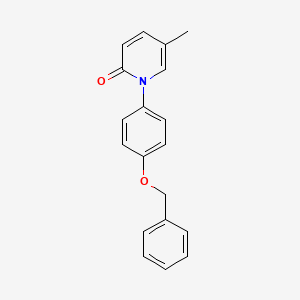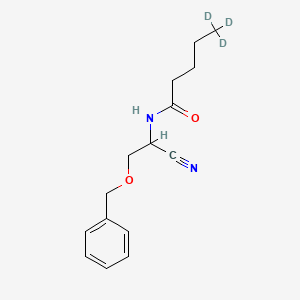
3-Benzyloxy-alpha-(N-butyryl-d3)-aminopropionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-alpha-(N-butyryl-d3)-aminopropionitrile, commonly referred to as 3-BAPN, is an organic compound that has been used in a variety of scientific research applications. It is a synthesized compound that is composed of a benzyloxy group, an alpha-amino group, and a butyryl-d3 group. 3-BAPN has a wide range of applications due to its unique properties and structure.
Applications De Recherche Scientifique
3-BAPN has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of metal complexes, as a reagent in the synthesis of organic compounds, and as a substrate in enzymatic assays. It has also been used in the synthesis of peptides, in the study of protein-protein interactions, and in the study of enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 3-BAPN is not fully understood. However, it is believed to act as a substrate for a variety of enzymes, including those involved in the synthesis of peptides and proteins. It is also believed to act as a ligand in the formation of metal complexes, which can be used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BAPN are not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the synthesis of peptides and proteins. It is also believed to act as a ligand in the formation of metal complexes, which may have an effect on the activity of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-BAPN in lab experiments include its high solubility in aqueous solutions, its ability to form metal complexes, and its ability to act as a substrate for a variety of enzymes. The limitations of using 3-BAPN in lab experiments include its potential to inhibit certain enzymes and its potential to form unwanted side reactions with other compounds.
Orientations Futures
The potential future directions for 3-BAPN include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of peptides and proteins. Additionally, further research into its potential to form metal complexes and its potential to act as a substrate for a variety of enzymes could lead to new applications in scientific research. Finally, further research into its potential to form unwanted side reactions with other compounds could lead to improved synthesis methods and improved safety protocols.
Méthodes De Synthèse
The synthesis of 3-BAPN involves two steps. The first step involves the formation of a Schiff base between an aldehyde and an amine, followed by the reduction of the Schiff base to form the desired product. The aldehyde used in this reaction is 3-benzyloxy-propionaldehyde, and the amine is N-butyryl-d3-aminopropionitrile. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aqueous solution. The second step involves the reduction of the Schiff base to form the desired product. This reaction is catalyzed by a reducing agent, such as sodium borohydride, and is also carried out in an aqueous solution.
Propriétés
IUPAC Name |
N-(1-cyano-2-phenylmethoxyethyl)-5,5,5-trideuteriopentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-3-9-15(18)17-14(10-16)12-19-11-13-7-5-4-6-8-13/h4-8,14H,2-3,9,11-12H2,1H3,(H,17,18)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSSDFJRLJGKQ-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(COCC1=CC=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCC(=O)NC(COCC1=CC=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

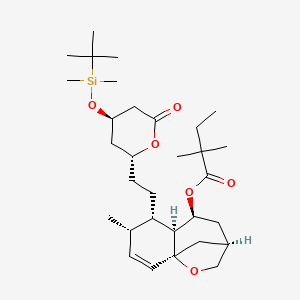
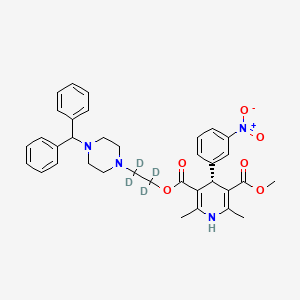
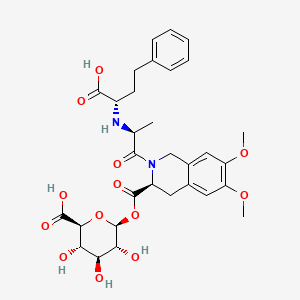
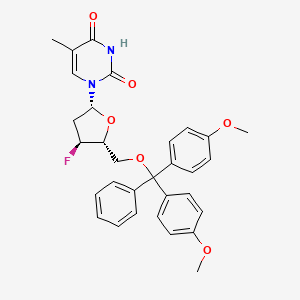
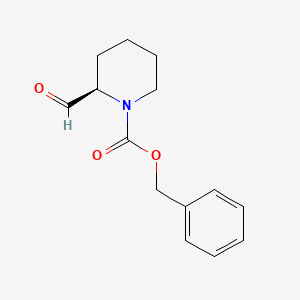
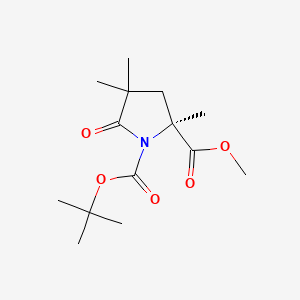
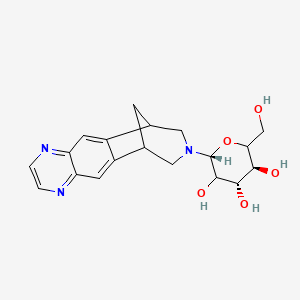
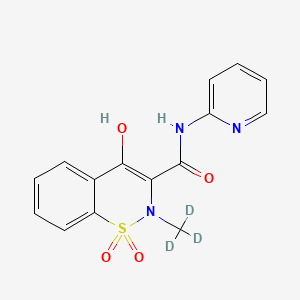
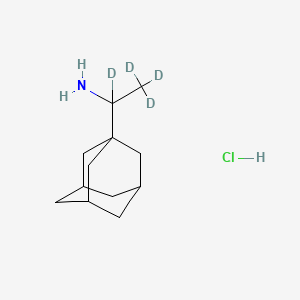
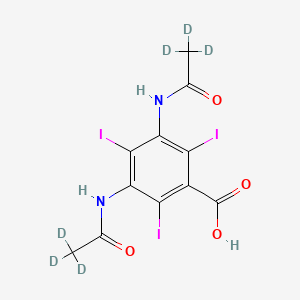
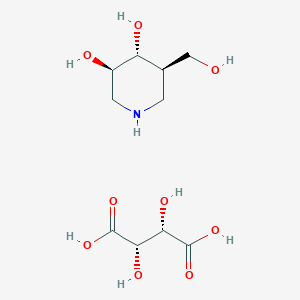
![[(4aR,6R,7R,8R,8aR)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B563775.png)
